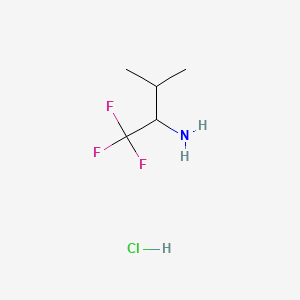

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1389320-34-6 . It has a molecular weight of 177.6 . The compound is stored at 4 degrees Celsius and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride . The InChI code for this compound is 1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.6 . It is a powder and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Adsorption and Removal of Perfluorinated Compounds

Research has highlighted the effectiveness of adsorbents with amine groups in capturing PFCs from aquatic environments, suggesting a potential application for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride in environmental remediation efforts. These compounds interact through mechanisms such as electrostatic interaction, hydrophobic interaction, and ligand exchange, which are crucial for removing toxic PFCs from water or wastewater, thereby affecting their distribution and fate in aquatic environments (Du et al., 2014). Similarly, amine-containing sorbents have been identified as promising materials for the efficient removal of PFCs, owing to their interaction through electrostatic and hydrophobic interactions, as well as the morphology of the sorbent material (Ateia et al., 2019).

Catalysis and Organic Synthesis

Fluorinated compounds play a crucial role in catalysis and the synthesis of organic molecules. Their unique properties, such as strong electron-withdrawing effects, make them valuable intermediates in various metal-catalyzed reactions. Research on perfluoroalkane-sulfonates, for example, demonstrates the advantages of using these fluorinated substances over traditional reagents in reactions like Heck, Suzuki, and Sonogashira couplings, highlighting their potential for laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Electrofluorination Process

The electrofluorination process of organic compounds, including those containing amine groups, has been studied for its industrial applications. This process involves the anodic oxidation of organic molecules to form fluorinated compounds, suggesting a potential area of application for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride in the synthesis of fluorinated materials (Gambaretto et al., 1982).

Safety And Hazards

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDZKNFDWWBZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677567 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride | |

CAS RN |

1263282-44-5 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)